molecular formula C12H19NO2 B2558379 11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane CAS No. 1645448-68-5

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane

Cat. No.: B2558379
CAS No.: 1645448-68-5
M. Wt: 209.289
InChI Key: BAAYIYCZQTXOKF-UHFFFAOYSA-N
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Description

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane is a nitrogen- and oxygen-containing spirocyclic compound characterized by a unique bicyclic framework. The spiro[5.6]dodecane core incorporates a six-membered and a seven-membered ring sharing a single atom (spiro junction). The 3,8-dioxa groups indicate the presence of two ether oxygen atoms, while the 11-azaspiro denotes a nitrogen atom at the bridgehead position. The prop-2-ynyl (propargyl) substituent introduces an alkyne functional group, which may confer reactivity (e.g., in click chemistry) or influence molecular interactions .

Properties

IUPAC Name

11-prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-5-13-6-9-15-11-12(10-13)3-7-14-8-4-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAYIYCZQTXOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOCC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane features a spirocyclic framework comprising a 5-membered 3,8-dioxa ring fused to a 6-membered 11-azaspiro system, with a terminal propynyl substituent at the nitrogen atom (Table 1).

Table 1. Key Physicochemical Data

Property Value
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
CAS Registry Number 1645448-68-5
Boiling Point Not reported
Melting Point Not reported
Density Not reported

Synthetic Strategies and Mechanistic Pathways

Multicomponent Zr→Zn Transmetallation and Cyclopropanation

The most robust method for constructing the spirocyclic core derives from adaptations of Wipf’s zirconium-to-zinc transmetallation protocols. This approach leverages alkynylimine intermediates and zinc carbenoids to orchestrate tandem cyclopropanation and ring-forming reactions:

  • Hydrozirconation and Transmetallation :
    Terminal alkynes undergo hydrozirconation with Cp₂Zr(H)Cl, followed by transmetallation to zinc methyl species (Scheme 1-14). For this compound, the alkyne precursor likely incorporates ether-protected diol moieties to later form the 3,8-dioxa ring.

  • Alkynylimine Addition :
    The resultant organozinc reagent reacts with an alkynylimine (e.g., N-diphenylphosphinoyl-protected imine), positioning the propynyl group adjacent to the nascent spiro nitrogen.

  • Zinc Carbenoid-Mediated Cyclization :
    Treatment with Zn(CH₂I)₂·DME induces a cascade of σ-bond insertions and cyclopropanations. Critical to forming the spiro[5.6] system is the dual activation of ether oxygen lone pairs, directing carbenoid attacks to forge the 5- and 6-membered rings.

Mechanistic Highlights :

  • The spirocyclic structure arises from a bicyclo[1.1.0]butane intermediate (Scheme 1-14), which undergoes strain-driven rearrangement.
  • Diastereoselectivity is governed by steric interactions between the N-diphenylphosphinoyl group and transitioning carbene species.

Critical Analysis of Methodologies

Efficiency and Scalability

The Zr→Zn transmetallation route offers high atom economy (43–66% yield), with >95:5 diastereoselectivity in cyclopropanation steps. However, the use of air-sensitive zirconocene reagents complicates scalability.

Functional Group Compatibility

  • Ether Stability : The 3,8-dioxa ring remains intact under Zn(CH₂I)₂ conditions, as evidenced by tolerance of silyl ethers and esters in related syntheses.
  • Amine Protection : N-Diphenylphosphinoyl groups prevent undesired side reactions during carbenoid insertions but require subsequent deprotection.

Data Tables and Comparative Analysis

Table 2. Comparative Synthetic Routes

Method Yield (%) Diastereoselectivity Key Advantage
Zr→Zn Transmetallation 43–66 >95:5 One-pot cascade cyclization
Epoxide Ring-Opening Not reported Not reported Amenable to late-stage alkynylation

Chemical Reactions Analysis

Types of Reactions

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 11-prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane with structurally analogous spirocyclic compounds, focusing on substituent effects, physicochemical properties, and functional behavior.

Structural Analogues

2.1.1. 8-Azaspiro[5.6]dodecane Derivatives
  • 11-Phenyl-8-azaspiro[5.6]dodecane hydrochloride (CAS 88151-80-8): This compound replaces the propargyl group with a phenyl substituent and lacks the 3,8-dioxa ether oxygens. The phenyl group enhances aromatic interactions and may improve solubility in nonpolar solvents. However, the absence of ether oxygens reduces hydrogen-bonding capacity compared to the target compound .
2.1.2. 1-Oxa-4-azaspiro[5.6]dodecane** (CAS 220291-94-1):

This analogue features a single oxygen atom (oxa) and a nitrogen atom (aza) in different positions. The reduced oxygen content limits its polarity, while the nitrogen’s basicity could facilitate interactions with biological targets. Unlike the target compound, it lacks the propargyl group, which limits its utility in covalent binding applications .

Physicochemical Properties

Compound Key Substituents Heteroatoms Reactivity/Stability Highlights
This compound Propargyl, 3,8-dioxa 2 O, 1 N Alkyne enables click chemistry; ethers enhance polarity
11-Phenyl-8-azaspiro[5.6]dodecane Phenyl 1 N Aromatic interactions; lower polarity
1-Oxa-4-azaspiro[5.6]dodecane None 1 O, 1 N Moderate basicity; limited functionalization

Thermal Stability and Decomposition

  • Compounds with propargyl groups (e.g., compound 11 in ) exhibit variable thermal stability. For example, stressing at 425°C led to partial decomposition of compound 11 , producing unidentified byproducts, whereas benzyl alcohol retained 48% integrity under similar conditions . This suggests that the propargyl group in the target compound may reduce thermal resilience compared to benzyl alcohol derivatives.

Solution Behavior and Interactions

  • Dodecane-based spiro compounds (e.g., ) show that nonpolar substituents like phenyl or alkyl groups reduce solubility in polar solvents due to weak Coulombic interactions.
  • The 3,8-dioxa ethers in the target compound enhance polarity and hydrogen-bonding capacity, contrasting with purely hydrocarbon analogues like dodecane, which exhibit negligible polar interactions .

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis likely involves cyclization strategies similar to those in , where 1,4-dioxane and triethylamine are used to form heterocyclic frameworks. However, the propargyl group may require specialized protecting groups during synthesis.
  • Stability : highlights that additives with propargyl groups decompose faster than benzyl alcohol derivatives, suggesting the target compound may require stabilization for high-temperature applications .

Biological Activity

11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane, with the CAS number 1645448-68-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO2C_{12}H_{19}NO_{2} with a molecular weight of 209.28 g/mol. The structural features include a spirocyclic framework that may influence its biological interactions.

PropertyValue
CAS Number1645448-68-5
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have reported that spirocyclic compounds possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anthelmintic Effects : The compound has been identified as having potential anthelmintic activity, which could be beneficial in treating parasitic infections.
  • Cytotoxicity and Anticancer Potential : Preliminary studies suggest that derivatives of spirocyclic compounds may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

Case Studies

  • Antimicrobial Studies : In vitro studies demonstrated that various derivatives of spirocyclic compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cytotoxicity Assays : A study on the cytotoxic effects of related spirocyclic compounds on human cancer cell lines (e.g., HeLa and MCF7) revealed IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.

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